molecular formula C9H11ClFNO2 B1522011 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride CAS No. 1193387-60-8

2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Cat. No. B1522011
M. Wt: 219.64 g/mol
InChI Key: NCMKDECBFYAORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10FNO2•HCl and a molecular weight of 219.64 .


Molecular Structure Analysis

The InChI code for “2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is 1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride” is a powder that should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Analytical Applications

  • Novel Synthetic Routes

    Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, has highlighted innovative synthetic methodologies that could be applicable to the synthesis of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride. These methods offer insights into cross-coupling reactions and the use of specific reagents that could be relevant for synthesizing and modifying the compound (Qiu et al., 2009).

  • Analytical Techniques for Compound Characterization

    Techniques used in the structural characterization of novel thiazolidinones and their spectroscopic properties could provide a framework for analyzing and identifying the physical and chemical properties of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride (Issac & Tierney, 1996).

Potential Biomedical Applications

  • Cancer Therapy: Compounds with similar complex structures have been explored for their therapeutic potential. For example, FTY720, a compound with significant immunomodulatory effects, has shown promise in preclinical cancer models. This suggests that compounds like 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride could be explored for similar biomedical applications, given their potential for biological activity (Zhang et al., 2013).

Environmental and Ecotoxicological Research

  • Environmental Fate and Behavior: Understanding the environmental fate, toxicity, and biodegradability of chemical compounds is crucial. Studies on compounds like 2,4-D herbicide provide insights into environmental impact assessments, which could be relevant for assessing the ecological footprint of 2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride (Islam et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-[(3-fluorophenyl)methylamino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMKDECBFYAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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